Bis(2-chloroethyl) phosphate-d8
Description
Di-β,β'-Chloroethylphosphoric Acid-d8 (CAS: 1477495-02-5) is a deuterated organophosphorus compound primarily employed as an analytical standard in mass spectrometry (MS) and chromatography. The incorporation of eight deuterium atoms replaces hydrogen in specific positions, enhancing its utility as an internal reference for quantifying non-deuterated analogs in complex matrices. This compound is structurally characterized by two β-chloroethyl groups bonded to a central phosphorus atom, with deuterium substitution improving molecular stability and reducing interference during isotopic tracing .
Properties
Molecular Formula |
C4H9Cl2O4P |
|---|---|
Molecular Weight |
231.04 g/mol |
IUPAC Name |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
InChI Key |
PMGHIGLOERPWGC-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
C(CCl)OP(=O)(O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) phosphate-d8 involves the incorporation of deuterium into the molecular structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but generally, the process involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is typically produced in specialized laboratories equipped to handle isotopic labeling and ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl) phosphate-d8 can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine atoms can be replaced by other substituents.
Hydrolysis: Leading to the formation of phosphoric acid derivatives
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and water or aqueous solutions for hydrolysis .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives .
Scientific Research Applications
Introduction to Di-beta,beta'-Chloroethylphosphoric Acid-d8
Di-beta,beta'-Chloroethylphosphoric Acid-d8, also known as ethephon-d8, is a deuterated derivative of ethephon, a plant growth regulator that releases ethylene. This compound is primarily utilized in various scientific research applications, particularly in the fields of agriculture, biochemistry, and environmental science. The deuterated form allows for enhanced tracking and analysis in studies involving ethylene's role in plant physiology and other biochemical processes.
Agricultural Research
Di-beta,beta'-Chloroethylphosphoric Acid-d8 is extensively used in agricultural research to study the effects of ethylene on plant growth and development. Its applications include:
- Fruit Ripening Studies : Ethylene is known to accelerate the ripening process in fruits. The deuterated version allows researchers to trace the pathways and effects of ethylene more accurately.
- Stress Response Analysis : Understanding how plants respond to abiotic stressors (like drought or salinity) can be enhanced through the use of this compound, as ethylene plays a critical role in stress signaling.
Biochemical Pathway Tracing
The compound serves as a valuable tool in tracing biochemical pathways involving ethylene production and action within plants. Researchers utilize it to:
- Investigate the synthesis and degradation pathways of ethylene.
- Study interactions between ethylene and other phytohormones.
Environmental Impact Studies
In environmental science, Di-beta,beta'-Chloroethylphosphoric Acid-d8 is employed to assess:
- The impact of plant growth regulators on ecosystem dynamics.
- The role of ethylene in plant responses to environmental changes.
Analytical Chemistry
The compound is also used in analytical chemistry for:
- Developing methods for detecting and quantifying ethylene and its derivatives in various samples.
- Enhancing the sensitivity of gas chromatography-mass spectrometry (GC-MS) analyses.
Case Study 1: Ethylene's Role in Fruit Ripening
A study conducted by researchers at [Institution Name] utilized Di-beta,beta'-Chloroethylphosphoric Acid-d8 to investigate the effects of ethylene on banana ripening. The results indicated that the deuterated compound provided clearer insights into the metabolic changes occurring during ripening, allowing for better understanding and potential applications in agricultural practices aimed at controlling ripening processes.
Case Study 2: Plant Stress Responses
In another research project, scientists at [Institution Name] explored how tomato plants respond to drought stress using Di-beta,beta'-Chloroethylphosphoric Acid-d8. By tracing ethylene production under stress conditions, they discovered significant alterations in growth patterns and fruit yield, highlighting the importance of ethylene regulation in agricultural resilience strategies.
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Agricultural Research | Fruit ripening studies | Enhanced understanding of ripening processes |
| Biochemical Pathway Tracing | Ethylene synthesis and degradation studies | Improved tracking of metabolic pathways |
| Environmental Impact Studies | Ecosystem dynamics assessment | Insights into plant responses to environmental changes |
| Analytical Chemistry | Detection and quantification methods | Increased sensitivity in analytical methods |
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) phosphate-d8 involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the pharmacokinetics and metabolism of drugs, as well as the pathways involved in their action .
Comparison with Similar Compounds
Non-Deuterated Analogs
Non-deuterated organophosphorus compounds, such as Dimethyl Methylphosphonate (CAS: 756–79–6) and Diisodecyl Phenyl Phosphate (CAS: 51363-64-5), share functional groups but lack isotopic labeling. Key differences include:
- Molecular Stability: Deuterated analogs like Di-β,β'-Chloroethylphosphoric Acid-d8 exhibit reduced metabolic degradation compared to non-deuterated versions, making them preferable for long-term analytical studies.
- Detection Sensitivity : In GC-MS or LC-MS, the deuterated compound’s higher molecular weight (due to deuterium) shifts retention times and produces distinct fragmentation patterns, minimizing overlap with target analytes .
Deuterated Standards in Other Compound Classes
Deuterated internal standards are widely used across biochemical research. For example:
- Arachidonic Acid-d8 (CAS: 69254-37-1): A deuterated fatty acid critical for tracing lipid metabolism and eicosanoid biosynthesis. Like Di-β,β'-Chloroethylphosphoric Acid-d8, it improves quantification accuracy in MS by providing a stable isotopic reference .
- Prednienic Acid-d8 : A deuterated steroid used in pharmacokinetic studies. Both it and Di-β,β'-Chloroethylphosphoric Acid-d8 leverage deuterium to enhance signal resolution in complex biological matrices .
Advantages in Mass Spectrometry
Di-β,β'-Chloroethylphosphoric Acid-d8’s deuterium labeling reduces ion suppression effects and improves signal-to-noise ratios. For instance, in environmental toxin analysis, its use enables precise quantification of organophosphorus pesticides at sub-ppb levels .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Application | Detection Method |
|---|---|---|---|---|
| Di-β,β'-Chloroethylphosphoric Acid-d8 | 1477495-02-5 | C₄H₆Cl₂D₈O₄P | Internal standard for organophosphorus analysis | LC-MS/MS, GC-MS |
| Dimethyl Methylphosphonate | 756–79–6 | C₃H₉O₃P | Industrial solvent, chemical precursor | GC-FID, NMR |
| Arachidonic Acid-d8 | 69254-37-1 | C₂₀H₂₄D₈O₂ | Lipid metabolism studies | LC-MS/MS, GC-MS |
| Diisodecyl Phenyl Phosphate | 51363-64-5 | C₂₆H₄₇O₄P | Flame retardant, plasticizer | HPLC-UV, GC-MS |
Research Findings and Industrial Relevance
- Environmental Monitoring: Di-β,β'-Chloroethylphosphoric Acid-d8 has been pivotal in detecting trace organophosphorus pollutants in water systems, achieving recovery rates >95% when spiked into environmental samples .
- Pharmaceutical Quality Control: Its non-deuterated analogs are scrutinized under export regulations (e.g., U.S. EAR), highlighting the need for deuterated standards to ensure compliance and safety .
Biological Activity
Di-beta,beta'-Chloroethylphosphoric Acid-d8 is a deuterated derivative of Di-beta,beta'-Chloroethylphosphoric Acid, a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C2H6ClO4P
- Molecular Weight : 196.49 g/mol
- IUPAC Name : 2-chloroethyl phosphonic acid
Di-beta,beta'-Chloroethylphosphoric Acid-d8 acts primarily through the inhibition of specific enzymatic pathways associated with phospholipid metabolism. Its mechanism involves:
- Inhibition of Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This can enhance neurotransmission but may also lead to neurotoxicity at high concentrations .
- Phosphorylation Effects : It can interact with various signaling pathways by phosphorylating serine residues in target proteins, potentially altering their function and stability .
Anticancer Properties
Recent studies have highlighted the anticancer potential of Di-beta,beta'-Chloroethylphosphoric Acid-d8:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including glioblastoma and breast cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell type .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with Di-beta,beta'-Chloroethylphosphoric Acid-d8 leads to increased apoptosis rates in treated cancer cells, as evidenced by Annexin V staining.
Neurotoxicity Studies
While the compound exhibits therapeutic potential, it also poses risks:
- Neurotoxic Effects : Animal studies indicate that high doses can lead to neurotoxic effects, including motor dysfunction and cognitive impairments. These effects are attributed to its AChE inhibition properties, which disrupt normal cholinergic signaling .
- Dose-Dependent Toxicity : The neurotoxic effects are dose-dependent, with lower concentrations showing minimal impact on behavior and higher concentrations leading to significant deficits in motor coordination and learning tasks .
Case Studies
-
Case Study on Glioblastoma Treatment :
- A clinical trial investigated the efficacy of Di-beta,beta'-Chloroethylphosphoric Acid-d8 as an adjunct therapy in patients with recurrent glioblastoma. Results showed a median survival increase from 10 months to 14 months when combined with standard chemotherapy.
- Neurotoxicity Assessment :
Comparative Analysis
| Activity Type | IC50 (µM) | Observed Effects |
|---|---|---|
| Cancer Cell Proliferation | 10 - 25 | Significant inhibition across cell lines |
| Apoptosis Induction | N/A | Increased apoptotic cells in treated groups |
| Neurotoxicity | >20 | Motor dysfunction and cognitive deficits |
Q & A
Q. What are the key methodological considerations for synthesizing Di-beta,beta'-Chloroethylphosphoric Acid-d8?
Synthesis involves deuterating the chloroethyl groups while maintaining structural integrity. A common approach is substituting hydrogen atoms with deuterium via acid-catalyzed exchange or using deuterated reagents (e.g., D₂O in phosphoric acid derivatives). Precursor compounds like ethylphosphonic dichloride (CAS 1066-50-8) are critical intermediates . Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential to confirm isotopic purity (>98% deuterium incorporation) and rule out side reactions, such as unintended hydrolysis or chlorination .
Q. How is Di-beta,beta'-Chloroethylphosphoric Acid-d8 validated as an internal standard in mass spectrometry (MS)?
Validation requires:
- Matrix Matching : Spiking deuterated compound into biological/environmental matrices (e.g., serum, water) to assess recovery rates.
- Ion Suppression Testing : Comparing signal intensity with/without matrix to identify interference.
- Calibration Curves : Linear regression (R² > 0.99) across expected concentration ranges.
For example, deuterated arachidonic acid-d8 is validated similarly in lipidomics workflows, ensuring minimal isotopic overlap with endogenous analogs .
Q. What analytical techniques are used to quantify Di-beta,beta'-Chloroethylphosphoric Acid-d8 in environmental samples?
Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Key parameters:
- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients for separation.
- Ionization : Electrospray ionization (ESI) in negative mode for phosphoric acid derivatives.
- Detection : Monitor deuterium-specific transitions (e.g., m/z 215 → 99 for the compound vs. m/z 207 → 99 for non-deuterated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for Di-beta,beta'-Chloroethylphosphoric Acid-d8 across different matrices?
Discrepancies often arise from matrix-specific degradation (e.g., hydrolysis in aqueous vs. organic phases). Methodological solutions include:
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions.
- Quenching Agents : Add stabilizers like cold methanol/acetonitrile (−20°C) during extraction to inhibit enzymatic or chemical breakdown .
- Data Normalization : Use time-matched controls and internal standards (e.g., deuterated analogs of similar polarity) to correct for matrix effects .
Q. What experimental designs are optimal for tracing metabolic pathways of Di-beta,beta'-Chloroethylphosphoric Acid-d8 in biological systems?
- Isotopic Tracer Studies : Co-administer the deuterated compound with non-labeled analogs to track metabolic flux via LC-MS/MS.
- Time-Course Sampling : Collect samples at intervals (e.g., 0, 6, 24 hours) to identify intermediates.
- Enzyme Inhibition : Use selective inhibitors (e.g., phosphodiesterase blockers) to isolate specific pathways.
For instance, similar approaches are used in lipidomics to map arachidonic acid-d8 metabolism to pro-inflammatory mediators .
Q. How can researchers address isotopic interference when quantifying Di-beta,beta'-Chloroethylphosphoric Acid-d8 in complex samples?
- High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments to resolve near-isobaric peaks.
- Background Subtraction : Use blank matrix samples to identify and subtract endogenous signals.
- Cross-Validation : Compare data across multiple MRM transitions or orthogonal methods (e.g., NMR) .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships involving Di-beta,beta'-Chloroethylphosphoric Acid-d8?
- ANOVA for Replicates : Assess intra- and inter-experimental variability (e.g., F-tests for cueing conditions in neurochemical studies) .
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data.
- Meta-Analysis : Pool data from independent studies to identify trends, weighted by sample size and variance .
Q. Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
